1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is a natural product, a curcuminoid antioxidant found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) . This compound has been extensively studied for its potential pharmacological properties, including its anti-inflammatory and antioxidant activities .
Preparation Methods
The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the structural modification of curcumin using a novel and concise method . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve the extraction of the compound from natural sources such as turmeric and torch ginger .
Chemical Reactions Analysis
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include molecular oxygen, hydrogen gas, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use in preventing lipid peroxidation . In biology, it has been shown to exhibit anti-inflammatory effects by targeting nuclear factor-κB (NF-κB) translocation in murine macrophages . In medicine, it has been identified as a potential inhibitor of the nucleocapsid protein of SARS-CoV-2, making it a promising therapeutic agent for COVID-19 . Additionally, it has applications in the industry as a natural antioxidant in food and cosmetic products .
Mechanism of Action
The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it inhibits the translocation of p65 NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines . It also binds to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, inhibiting its function and preventing viral replication .
Comparison with Similar Compounds
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- is similar to other curcuminoid compounds found in turmeric and ginger, such as demethoxycurcumin and bisdemethoxycurcumin . it is unique in its specific chemical structure and its potent anti-inflammatory and antiviral activities .
Biological Activity
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-, also known as a curcuminoid derivative, exhibits significant biological activities that have garnered attention in various fields of medicinal chemistry and pharmacology. This compound is recognized for its antioxidant, anti-inflammatory, and potential neuroprotective properties.
- IUPAC Name : (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one
- Molecular Formula : C21H20O6
- Molecular Weight : 368.39 g/mol
- CAS Number : 147556-16-9
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound scavenges free radicals and inhibits lipid peroxidation, protecting cellular components from oxidative stress .
- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease by inhibiting beta-secretase (BACE1) and reducing amyloid-beta aggregation .
Antioxidant Properties
Studies have demonstrated that 1,4,6-Heptatrien-3-one can significantly reduce oxidative stress markers in vitro and in vivo. This property is crucial for preventing cellular damage in various diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit the expression of pro-inflammatory mediators such as TNF-alpha and IL-6. This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Recent studies have highlighted the compound's ability to inhibit BACE1 activity, which is pivotal in the pathogenesis of Alzheimer's disease. By reducing amyloid-beta levels and preventing tau phosphorylation, it may contribute to cognitive protection .
Case Studies and Research Findings
Properties
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSSTSXXLLKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331949 |
Source
|
Record name | 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115851-80-4 |
Source
|
Record name | 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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